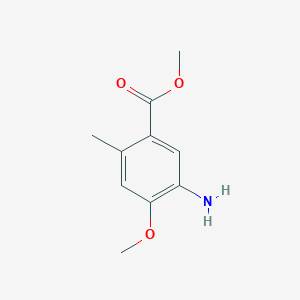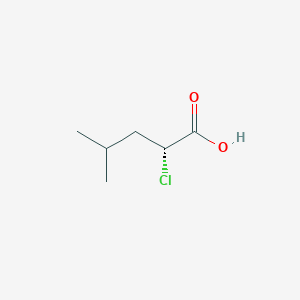
(R)-2-Chloro-4-methylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Chloro-4-methylpentanoic acid is an organic compound with a chiral center, making it an enantiomerically pure substance
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Chloro-4-methylpentanoic acid can be achieved through several methods. One common approach involves the chlorination of 4-methylpentanoic acid using thionyl chloride (SOCl₂) under reflux conditions. The reaction typically proceeds as follows:
- Dissolve 4-methylpentanoic acid in anhydrous dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature below 0°C.
- Allow the reaction mixture to warm to room temperature and reflux for several hours.
- Remove the solvent under reduced pressure to obtain ®-2-Chloro-4-methylpentanoic acid.
Industrial Production Methods
In an industrial setting, the production of ®-2-Chloro-4-methylpentanoic acid may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Chloro-4-methylpentanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form ®-2-Hydroxy-4-methylpentanoic acid.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Major Products
Substitution: ®-2-Hydroxy-4-methylpentanoic acid.
Reduction: ®-2-Chloro-4-methylpentanol.
Oxidation: ®-2-Chloro-4-methylpentanoic acid.
Applications De Recherche Scientifique
®-2-Chloro-4-methylpentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of ®-2-Chloro-4-methylpentanoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-Chloro-4-methylpentanoic acid: The enantiomer of ®-2-Chloro-4-methylpentanoic acid, with similar chemical properties but different biological activities.
2-Chloro-4-methylpentanoic acid: The racemic mixture containing both ® and (S) enantiomers.
4-Methylpentanoic acid: The parent compound without the chlorine substituent.
Uniqueness
®-2-Chloro-4-methylpentanoic acid is unique due to its chiral nature, which imparts specific stereochemical properties. This makes it valuable in asymmetric synthesis and enantioselective reactions, where the configuration of the molecule plays a crucial role in determining the outcome of the reaction.
Propriétés
Formule moléculaire |
C6H11ClO2 |
|---|---|
Poids moléculaire |
150.60 g/mol |
Nom IUPAC |
(2R)-2-chloro-4-methylpentanoic acid |
InChI |
InChI=1S/C6H11ClO2/c1-4(2)3-5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9)/t5-/m1/s1 |
Clé InChI |
CBQBIPRPIHIKPW-RXMQYKEDSA-N |
SMILES isomérique |
CC(C)C[C@H](C(=O)O)Cl |
SMILES canonique |
CC(C)CC(C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


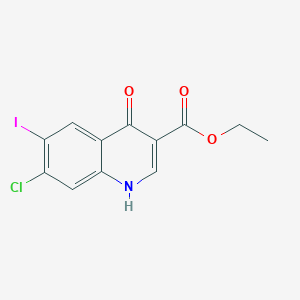
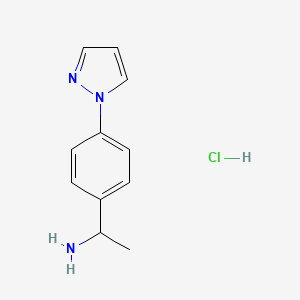

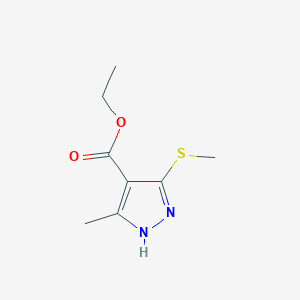
![1H-Pyrazolo[3,4-b]pyridine-1-carboxylic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester](/img/structure/B12096095.png)
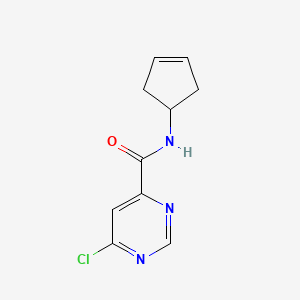
![7H-Dibenzo[b,g]carbazole](/img/structure/B12096098.png)
![2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B12096101.png)
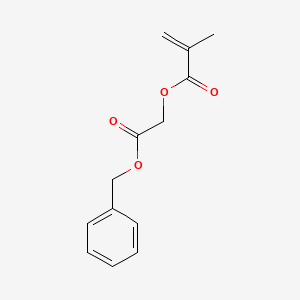
![2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-methylbutanoic acid](/img/structure/B12096127.png)

![Benzyl 5-fluoro-1-(methylsulfonyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12096144.png)
